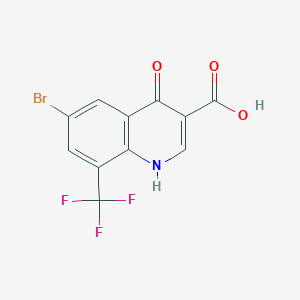

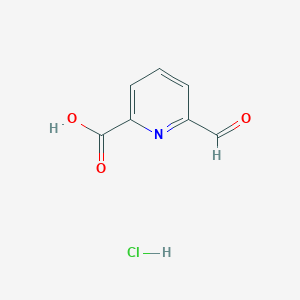

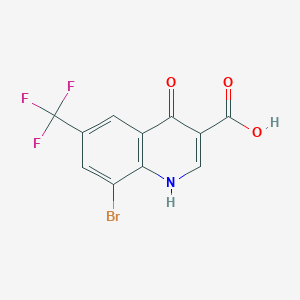

6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Descripción general

Descripción

6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a heterocyclic compound . It is a versatile chemical compound used in various scientific research applications, owing to its unique properties. Its applications range from drug discovery to material synthesis.

Synthesis Analysis

Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared via multi-step reactions . Protodeboronation using the less nucleophilic (3,5-bis (trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety, has been reported .Molecular Structure Analysis

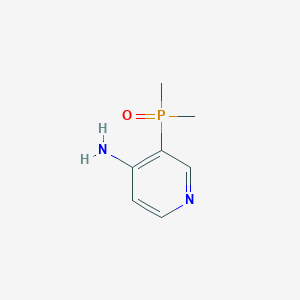

The molecular weight of 6-Bromo-8-(trifluoromethyl)quinoline is 276.05, and it has an XLogP3 of 3.2. It has a hydrogen bond acceptor count of 4. The exact mass is 274.95575, and the monoisotopic mass is also 274.95575 .Chemical Reactions Analysis

4-Hydroxy-8-(trifluoromethyl)quinolone is a heterocyclic building block. Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared via multi-step reactions .Aplicaciones Científicas De Investigación

Synthesis and Biological Properties

6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid and its derivatives have been studied for their synthesis methods and biological properties. For instance, a series of pyrido[3,2,1-ij]quinoline-6-carboxanilides were synthesized and evaluated for diuretic action, showing significant diuretic effects and potential as inhibitors of aldosterone synthase, suggesting their use as promising diuretic agents (Ukrainets et al., 2018).

Antitumor Activity

Certain quinoline derivatives have demonstrated antitumor activity. For example, NSC 368390, a substituted 4-quinolinecarboxylic acid, showed efficacy against a spectrum of human solid tumors and is being developed as an anticancer agent due to its good activity against human colon tumors and other carcinomas (Dexter et al., 1985).

Antiviral and Antiproliferative Properties

CL 306,293, another substituted quinoline carboxylic acid, was studied for its antiviral and antiproliferative properties. It inhibited the development of clinical disease in a murine model of immunodeficiency, showing efficacy in preventing hypergammaglobulinemia, lymphadenopathy, splenomegaly, and induction of an IL-2 deficiency. The compound's antiproliferative properties were highlighted, suggesting its potential use against diseases involving uncontrolled cell proliferation (Scott et al., 1993).

Gastric H+/K+-ATPase Inhibition

Quinoline derivatives like 4-(phenylamino)quinoline-3-carboxamides were synthesized and evaluated for their antisecretory activity against gastric acid secretion in rats, indicating their potential as antiulcer agents. These compounds exhibited reversible, K+-competitive gastric H+/K+-ATPase inhibitory activity, presenting a promising direction for the treatment of gastric ulcers (Uchida et al., 1995).

Neuroprotective Properties

A study on a natural quinoline alkaloid isolated from deep-sea-derived fungus revealed significant neuroprotective properties. The compound ameliorated dopaminergic neurodegeneration in a Caenorhabditis elegans Parkinson's disease model, restored MPP+-induced behavioral defects, and modulated the formation of neurotoxic α-synuclein oligomers, suggesting its potential as a therapeutic candidate for Parkinson's disease (Lee et al., 2022).

Mecanismo De Acción

Propiedades

IUPAC Name |

6-bromo-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrF3NO3/c12-4-1-5-8(7(2-4)11(13,14)15)16-3-6(9(5)17)10(18)19/h1-3H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICABWQPIGWZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

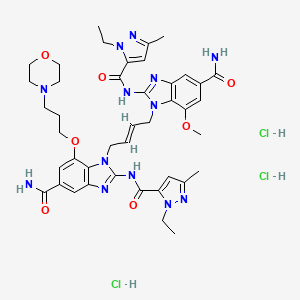

![(2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B1384689.png)

methylamine](/img/structure/B1384693.png)